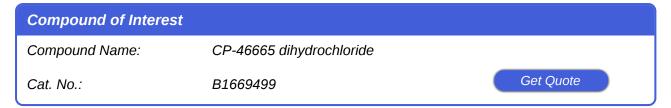


An In-depth Technical Guide to CP-46665 Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, also known as CP-46,665-1, is a synthetic lipoidal amine with demonstrated antineoplastic properties. Its primary mechanism of action involves the inhibition of key intracellular signaling enzymes, positioning it as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and relevant experimental protocols for **CP-46665 dihydrochloride**, tailored for a scientific audience.

Chemical and Physical Properties

CP-46665 dihydrochloride is a piperidine derivative with a lipophilic character conferred by its two decyloxy side chains. This structure is crucial for its interaction with cellular membranes and its subsequent biological activity.



Property	Value
IUPAC Name	4-(Aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-phenylpiperidine dihydrochloride
Synonyms	CP-46,665-1
Molecular Formula	C35H66Cl2N2O2
Molecular Weight	617.8 g/mol
CAS Number	72618-10-1

Mechanism of Action

CP-46665 exerts its biological effects primarily through the inhibition of specific protein kinases. The core of its mechanism is the modulation of signaling pathways that are often dysregulated in cancer cells.

Inhibition of Protein Kinase C (PKC)

CP-46665 is a potent inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis.

The inhibition of PKC by CP-46665 is competitive with respect to the phospholipid cofactor phosphatidylserine, but not with Ca²⁺.[1] This suggests that CP-46665 interferes with the binding of essential lipid activators to the regulatory domain of PKC.

Target	IC50
Protein Kinase C (PKC)	10 μM[1]

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to PKC, CP-46665 also inhibits myosin light chain kinase (MLCK), a Ca²⁺/calmodulin-dependent protein kinase.[1] MLCK is a key enzyme in the regulation of smooth muscle contraction and has been implicated in cell motility and cytoskeletal



rearrangement, processes that are vital for cancer cell invasion and metastasis. The specific IC₅₀ for MLCK inhibition by CP-46665 is not well-documented in publicly available literature.

Specificity of Kinase Inhibition

CP-46665 demonstrates a degree of selectivity in its kinase inhibition profile. Notably, it does not inhibit cyclic AMP-dependent protein kinase (PKA), indicating that it does not act as a broad-spectrum kinase inhibitor.[1]

Biological Activities

The inhibitory effects of CP-46665 on PKC and MLCK translate into significant antineoplastic activity against a range of cancer cells.

Cytotoxicity in Leukemia and Solid Tumors

CP-46665 has been shown to inhibit the in vitro incorporation of tritiated thymidine in blasts from eight different human leukemias and cells from nine different human solid tumors.[2] This inhibition of DNA synthesis is a strong indicator of cytostatic or cytotoxic activity. The cytotoxic effects are dose- and time-dependent. For instance, the destruction of leukemic blasts is often observed at concentrations of $\geq 5~\mu g/mL$ with an incubation period of $\geq 48~hours$, or at $\geq 10~\mu g/mL$ for $\geq 24~hours$.[2] Cells from solid tumors may require slightly higher concentrations and longer incubation times for maximal effect.[2]

Cell Membrane Damage

The cytotoxic activity of CP-46665 is strongly correlated with damage to the cell membrane, as assessed by trypan blue dye exclusion assays.[2] Scanning electron microscopy has revealed a loss of cell surface features and severe destruction of the cell membrane in cells treated with the compound.[2]

Inhibition of Protein Phosphorylation in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, CP-46665 inhibits the phosphorylation of endogenous proteins by PKC.[1] This effect is observed both in the basal state and when PKC is stimulated by activators such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]



Experimental Protocols

The following sections detail generalized protocols for assays relevant to the study of CP-46665. These are intended as a guide and may require optimization for specific experimental conditions.

Protein Kinase C (PKC) Inhibition Assay

This protocol is based on the measurement of the transfer of the γ -phosphate from [γ -32P]ATP to a specific PKC substrate.

Materials:

- Purified PKC enzyme
- PKC substrate peptide (e.g., Ac-MBP(4-14))
- CP-46665 dihydrochloride (test inhibitor)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
- Phosphatidylserine and Diacylglycerol vesicles
- [y-32P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (for washing)
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, PKC substrate, and lipid vesicles.
- Add varying concentrations of CP-46665 to the reaction mixture.
- Initiate the reaction by adding purified PKC enzyme.



- Start the phosphorylation reaction by the addition of [y-32P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol measures the phosphorylation of myosin light chain by MLCK.

Materials:

- · Purified MLCK enzyme
- Myosin light chain (MLC) as substrate
- Calmodulin
- CP-46665 dihydrochloride
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)
- [y-32P]ATP
- Trichloroacetic acid (TCA) or SDS-PAGE materials
- Scintillation counter or autoradiography equipment

Procedure:

Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.



- Add varying concentrations of CP-46665.
- Pre-incubate the mixture to allow for inhibitor binding.
- Initiate the reaction by adding purified MLCK enzyme and [y-32P]ATP.
- Incubate at 30°C for a specified time.
- Terminate the reaction by either precipitating the proteins with TCA or by adding SDS-PAGE loading buffer.
- If using TCA precipitation, filter the precipitate and measure radioactivity.
- If using SDS-PAGE, separate the proteins, and visualize the phosphorylated MLC by autoradiography or quantify the radioactivity in the corresponding band.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

- Cancer cell line of interest (e.g., HL-60)
- Complete cell culture medium
- CP-46665 dihydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microplates
- Microplate reader

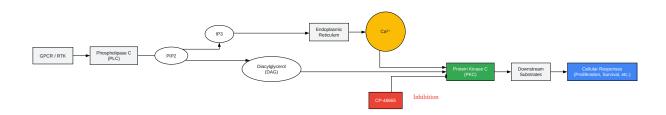


Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of CP-46665 and a vehicle control.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

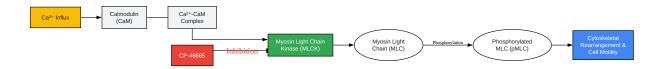
The following diagrams illustrate the key signaling pathways affected by CP-46665 and a general workflow for its evaluation.



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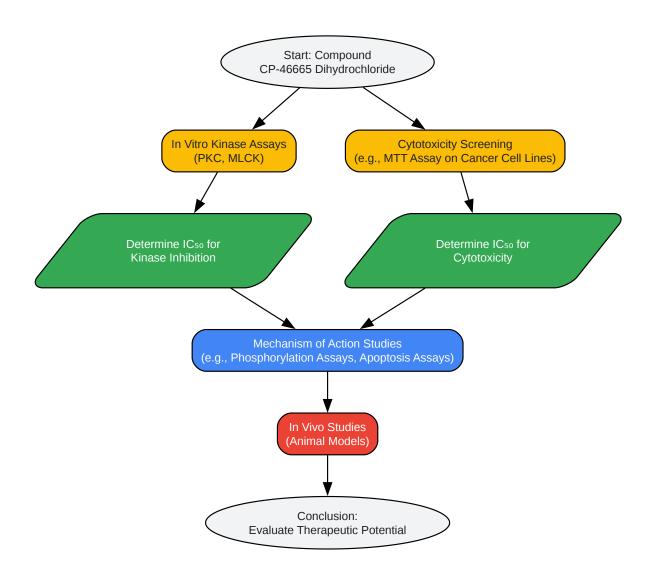
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by CP-46665.



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Caption: Myosin Light Chain Kinase (MLCK) activation pathway and the inhibitory action of CP-46665.





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Caption: A general experimental workflow for the preclinical evaluation of CP-46665.

Synthesis

A detailed, step-by-step synthesis protocol for **CP-4665 dihydrochloride** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the alkylation of a protected 4-aminomethyl-4-phenylpiperidine derivative with a suitably activated 2,3-bis(decyloxy)propyl intermediate, followed by deprotection. The



synthesis of the 4-aminomethyl-4-phenylpiperidine core can be achieved through various established methods in heterocyclic chemistry.

Conclusion

CP-4665 dihydrochloride is a lipoidal amine with significant antineoplastic activity, primarily driven by its inhibition of Protein Kinase C and Myosin Light Chain Kinase. Its ability to induce cytotoxicity and membrane damage in a variety of cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed investigations into its pharmacokinetic and pharmacodynamic properties in vivo.

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